4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones and oxadiazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both isoquinolinone and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The compound, 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one, is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole derivatives and 1,2,4-oxadiazoles have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
Given the presence of the 1,2,4-oxadiazole and indole moieties, it’s plausible that the compound could exert its effects through a variety of mechanisms, potentially including interactions with various receptors, modulation of enzymatic activity, or alterations in cellular signaling pathways .
Biochemical Pathways
Both indole derivatives and 1,2,4-oxadiazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives and 1,2,4-oxadiazoles , it’s plausible that this compound could exert a variety of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Isoquinolinone synthesis: The isoquinolinone moiety can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling of the two moieties: The final step involves coupling the oxadiazole and isoquinolinone moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes, enzyme activity, and receptor binding.
Comparison with Similar Compounds
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
Isoquinolinone derivatives: These compounds share the isoquinolinone moiety and may exhibit similar biological activities but differ in their specific substituents and overall structure.
Oxadiazole derivatives: Compounds containing the oxadiazole ring may have comparable chemical reactivity and biological properties, but their applications and effects can vary based on the attached groups.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and activities not observed in simpler analogs.
Properties
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-2-31-22-13-6-5-12-20(22)23-27-24(32-28-23)21-15-29(17-9-7-8-16(26)14-17)25(30)19-11-4-3-10-18(19)21/h3-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMUYFMFGWTRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.